![molecular formula C14H22FN3 B5129675 N-[2-(4-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine](/img/structure/B5129675.png)
N-[2-(4-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine, commonly known as Flibanserin, is a drug that has been subject to extensive scientific research due to its potential therapeutic applications. Flibanserin was initially developed as an antidepressant, but its use was later expanded to treat hypoactive sexual desire disorder (HSDD) in women.
Wirkmechanismus
Flibanserin acts as a serotonin receptor agonist and antagonist, targeting the 5-HT1A and 5-HT2A receptors. By stimulating the 5-HT1A receptors and blocking the 5-HT2A receptors, Flibanserin increases the levels of dopamine and norepinephrine in the brain, which are associated with sexual desire and arousal.
Biochemical and Physiological Effects:
Flibanserin has been shown to increase sexual desire and arousal in women with N-[2-(4-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine. It has also been found to improve sexual functioning and satisfaction. Flibanserin has been shown to have a moderate effect size, with a number needed to treat (NNT) of 7.5.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Flibanserin in lab experiments is its specificity for the 5-HT1A and 5-HT2A receptors, which allows for targeted research. However, Flibanserin has a complex mechanism of action, which can make it difficult to isolate the effects of the drug. Additionally, the use of Flibanserin in lab experiments is limited by its potential side effects and the need for careful dosing.
Zukünftige Richtungen
Future research on Flibanserin could focus on its potential therapeutic applications in other conditions, such as depression and anxiety. Additionally, further research could investigate the long-term effects of Flibanserin on sexual functioning and satisfaction. Finally, research could explore the use of Flibanserin in combination with other drugs or therapies to enhance its effects.
In conclusion, Flibanserin is a drug that has been subject to extensive scientific research due to its potential therapeutic applications in treating N-[2-(4-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine in women. Its mechanism of action involves targeting the 5-HT1A and 5-HT2A receptors, which increases the levels of dopamine and norepinephrine in the brain. While Flibanserin has shown promise in lab experiments, further research is needed to fully understand its effects and potential therapeutic applications.
Synthesemethoden
Flibanserin is synthesized through a multi-step process that involves the reaction of 4-fluoro-2-nitrophenol with 2-bromo-1-(4-methylpiperazin-1-yl)ethanone, followed by reduction with sodium borohydride. The final product is obtained through the reaction of the intermediate with ammonium acetate.
Wissenschaftliche Forschungsanwendungen
Flibanserin has been extensively studied for its potential therapeutic applications in treating N-[2-(4-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine in women. N-[2-(4-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine is a condition characterized by a persistent or recurrent lack of sexual desire that causes significant distress or interpersonal difficulty. Flibanserin works by increasing the level of neurotransmitters such as dopamine and norepinephrine in the brain, which are involved in sexual desire and arousal.
Eigenschaften
IUPAC Name |
N-[1-(4-fluorophenyl)propan-2-yl]-4-methylpiperazin-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22FN3/c1-12(11-13-3-5-14(15)6-4-13)16-18-9-7-17(2)8-10-18/h3-6,12,16H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGVHUTXVYDRTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)NN2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-fluorophenyl)propan-2-yl]-4-methylpiperazin-1-amine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.